Cas no 2171867-51-7 (tert-butyl 9-(1-methyl-1H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro3.5nonane-2-carboxylate)

Tert-butyl 9-(1-methyl-1H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound featuring a 1,2,4-triazole moiety and a protected carboxylate group. Its rigid spiro[3.5]nonane core enhances structural stability, while the tert-butyl ester group offers synthetic versatility for further derivatization. The 1-methyl-1,2,4-triazole substituent contributes to potential biological activity, making this intermediate valuable in medicinal chemistry and drug discovery. The compound’s well-defined stereochemistry and functional group compatibility facilitate its use in complex organic syntheses, particularly in the development of heterocyclic scaffolds. Its stability under standard handling conditions ensures reliable performance in research and industrial applications.
tert-butyl 9-(1-methyl-1H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro3.5nonane-2-carboxylate structure
2171867-51-7 structure
Product name:tert-butyl 9-(1-methyl-1H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro3.5nonane-2-carboxylate
CAS No:2171867-51-7
MF:C14H23N5O3
MW:309.364122629166
CID:6294673
PubChem ID:165734027

tert-butyl 9-(1-methyl-1H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro3.5nonane-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 9-(1-methyl-1H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro3.5nonane-2-carboxylate
    • 2171867-51-7
    • tert-butyl 9-(1-methyl-1H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
    • EN300-1641560
    • Inchi: 1S/C14H23N5O3/c1-13(2,3)22-12(20)19-7-14(8-19)10(15-5-6-21-14)11-16-9-18(4)17-11/h9-10,15H,5-8H2,1-4H3
    • InChI Key: HRWDLSFBAZEFDN-UHFFFAOYSA-N
    • SMILES: O1CCNC(C2N=CN(C)N=2)C21CN(C(=O)OC(C)(C)C)C2

Computed Properties

  • Exact Mass: 309.18008961g/mol
  • Monoisotopic Mass: 309.18008961g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 433
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.5Ų
  • XLogP3: -0.4

tert-butyl 9-(1-methyl-1H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro3.5nonane-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1641560-5.0g
tert-butyl 9-(1-methyl-1H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
2171867-51-7
5g
$5387.0 2023-06-04
Enamine
EN300-1641560-100mg
tert-butyl 9-(1-methyl-1H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
2171867-51-7
100mg
$1635.0 2023-09-22
Enamine
EN300-1641560-1000mg
tert-butyl 9-(1-methyl-1H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
2171867-51-7
1000mg
$1857.0 2023-09-22
Enamine
EN300-1641560-10.0g
tert-butyl 9-(1-methyl-1H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
2171867-51-7
10g
$7988.0 2023-06-04
Enamine
EN300-1641560-1.0g
tert-butyl 9-(1-methyl-1H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
2171867-51-7
1g
$1857.0 2023-06-04
Enamine
EN300-1641560-500mg
tert-butyl 9-(1-methyl-1H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
2171867-51-7
500mg
$1783.0 2023-09-22
Enamine
EN300-1641560-250mg
tert-butyl 9-(1-methyl-1H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
2171867-51-7
250mg
$1708.0 2023-09-22
Enamine
EN300-1641560-0.5g
tert-butyl 9-(1-methyl-1H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
2171867-51-7
0.5g
$1783.0 2023-06-04
Enamine
EN300-1641560-0.25g
tert-butyl 9-(1-methyl-1H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
2171867-51-7
0.25g
$1708.0 2023-06-04
Enamine
EN300-1641560-0.05g
tert-butyl 9-(1-methyl-1H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
2171867-51-7
0.05g
$1560.0 2023-06-04

tert-butyl 9-(1-methyl-1H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro3.5nonane-2-carboxylate Related Literature

Additional information on tert-butyl 9-(1-methyl-1H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro3.5nonane-2-carboxylate

Introduction to tert-butyl 9-(1-methyl-1H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate (CAS No. 2171867-51-7)

tert-butyl 9-(1-methyl-1H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate (CAS No. 2171867-51-7) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are characterized by their unique structural features and diverse biological activities. The spirocyclic framework provides a rigid and conformationally constrained structure, which can enhance the binding affinity and selectivity of the molecule towards specific biological targets.

The chemical structure of tert-butyl 9-(1-methyl-1H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate includes a tert-butyl ester group, a 1-methyl-1H-1,2,4-triazole moiety, and a 5-oxa-2,8-diazaspiro[3.5]nonane core. The tert-butyl ester group is known for its stability under physiological conditions and can be easily cleaved under acidic conditions to release the carboxylic acid form of the compound. The 1-methyl-1H-1,2,4-triazole moiety is a common pharmacophore in medicinal chemistry due to its ability to form hydrogen bonds and π-stacking interactions with biological targets. The spirocyclic core provides additional rigidity and conformational constraint, which can improve the pharmacokinetic properties of the molecule.

Recent studies have focused on the biological activities of tert-butyl 9-(1-methyl-1H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate. One notable area of research is its potential as an inhibitor of specific enzymes involved in various disease pathways. For example, this compound has shown promising activity as an inhibitor of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders. The ability to selectively inhibit these kinases can lead to new therapeutic strategies for treating these conditions.

In addition to its enzymatic inhibition properties, tert-butyl 9-(1-methyl-1H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate has also been investigated for its potential as an antimicrobial agent. The presence of the 1-methyl-1H-1,2,4-triazole moiety confers antimicrobial activity by disrupting essential cellular processes in microorganisms. This makes the compound a potential candidate for developing new antibiotics to combat drug-resistant bacteria.

The synthesis of tert-butyl 9-(1-methyl-1H-1,2,4-triazol-3-yl)-5-oxxa-spiro[3.5]nonane-carboxylate involves several steps that require careful optimization to achieve high yields and purity. One common synthetic route involves the formation of the spirocyclic core through a ring-closing metathesis (RCM) reaction followed by functionalization with the tert-butyl ester and 1-methyltriazole groups. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to improve the efficiency and scalability of the synthesis process.

Clinical trials are currently underway to evaluate the safety and efficacy of tert-butyl 9-(methyltriazo)-spirocarboxylic acid derivatives in various therapeutic applications. Preliminary results have shown that these compounds exhibit favorable pharmacokinetic profiles and low toxicity levels in preclinical studies. However, further research is needed to fully understand their mechanism of action and potential side effects.

In conclusion, tert-butyl 9-(methyltriazo)-spirocarboxylic acid (CAS No. 2171867-51-7) is a promising compound with a wide range of potential applications in medicinal chemistry and drug development. Its unique structural features and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents.

Recommend Articles

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.